molecular formula C20H24ClN3O B5230489 1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol

1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol

Cat. No. B5230489
M. Wt: 357.9 g/mol
InChI Key: ACNLGPOKXXZHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol, also known as Propranolol, is a beta-blocker medication used to treat various medical conditions such as hypertension, angina, and heart rhythm disorders. Propranolol was first synthesized in 1962 and has since been widely used in both clinical and research settings.

Scientific Research Applications

1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol has been widely used in scientific research due to its ability to block beta-adrenergic receptors, which are involved in various physiological processes such as heart rate, blood pressure, and bronchodilation. This compound has been used to study the role of beta-adrenergic receptors in various diseases, including hypertension, heart failure, and asthma. This compound has also been used to investigate the effects of stress and anxiety on physiological responses, such as heart rate variability and cortisol levels.

Mechanism of Action

1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol works by blocking the beta-adrenergic receptors, which are located in various tissues throughout the body, including the heart, lungs, and blood vessels. By blocking these receptors, this compound reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and bronchodilation. This compound also has some non-specific effects, such as membrane stabilization and antiarrhythmic properties.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including a decrease in heart rate, blood pressure, and cardiac output. This compound also reduces the release of renin, a hormone that regulates blood pressure, and decreases the production of adrenaline and noradrenaline. This compound also has some effects on glucose metabolism and lipid metabolism, although these effects are less well understood.

Advantages and Limitations for Lab Experiments

1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol has several advantages for lab experiments, including its well-established mechanism of action, availability, and low cost. This compound is also relatively safe and has been used in clinical settings for many years. However, this compound also has some limitations, including its non-specific effects and potential for off-target effects. This compound also has a relatively short half-life, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol in scientific research. One area of interest is the use of this compound to investigate the role of beta-adrenergic receptors in various diseases, such as heart failure and asthma. Another area of interest is the use of this compound to investigate the effects of stress and anxiety on physiological responses, such as heart rate variability and cortisol levels. Additionally, there is potential for the development of new beta-blocker medications with improved specificity and fewer off-target effects.

Synthesis Methods

The synthesis of 1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol involves several steps, including the reaction of 2-(2-chlorophenyl)-1H-benzimidazole with epichlorohydrin, followed by the reaction of the resulting compound with diethylamine and isopropanol. The final product is obtained after purification and crystallization. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.

properties

IUPAC Name

1-[2-(2-chlorophenyl)benzimidazol-1-yl]-3-(diethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-3-23(4-2)13-15(25)14-24-19-12-8-7-11-18(19)22-20(24)16-9-5-6-10-17(16)21/h5-12,15,25H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNLGPOKXXZHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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